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Compound of Interest

Compound Name:
5-Bromo-2-methoxy-4-

methylbenzoic acid

CAS No.: 90326-61-7

Cat. No.: B1289782

Get Quote

Executive Summary
5-Bromo-2-methoxy-4-methylbenzoic acid (CAS: 156354-63-9) is a critical pharmacophore

and intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors,

specifically the gliflozin class (e.g., Ipragliflozin). Its structural uniqueness lies in the

tetrasubstituted benzene ring, where the precise positioning of the bromine atom at C5 is

essential for subsequent lithiation or cross-coupling reactions (Suzuki-Miyaura) used to attach

the sugar moiety or heterocycles.

This guide details a high-fidelity, scalable synthesis pathway prioritizing regioselectivity and

purification efficiency. Unlike generic protocols, this workflow utilizes an ester-intermediate

strategy to mitigate solubility issues and enhance the purity profile of the final acid.

Retrosynthetic Analysis & Strategy
The synthesis is designed to ensure exclusive bromination at the C5 position. Direct

bromination of the benzoic acid substrate is possible but often leads to difficult-to-separate
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mixtures or solubility challenges. The industrial standard involves protecting the carboxyl group

as a methyl ester, directing the halogenation, and subsequently hydrolyzing the ester.

Electronic Considerations:

Methoxy Group (C2): Strong ortho/para director. Activates C3 and C5.

Methyl Group (C4): Weak ortho/para director. Activates C3 and C5.

Ester/Acid Group (C1):Meta director. Deactivates C2, C4, and C6, but directs incoming

electrophiles to C3 and C5.

Regioselectivity: C3 is sterically hindered, sandwiched between the methoxy and methyl

groups. C5 is sterically accessible and electronically activated by the para-methoxy and ortho-

methyl effects. Therefore, electrophilic aromatic substitution (EAS) is highly selective for C5.

Pathway Visualization

4-Methylsalicylic Acid
(Starting Material)

Methyl 2-methoxy-4-methylbenzoate
(Key Intermediate)

Step 1: Methylation
(Me2SO4, K2CO3, Acetone) Methyl 5-bromo-2-methoxy-4-methylbenzoate

(Brominated Ester)

Step 2: Regioselective Bromination
(Br2, AcOH, <25°C) 5-Bromo-2-methoxy-4-methylbenzoic Acid

(Target API Intermediate)

Step 3: Hydrolysis
(NaOH, EtOH/H2O)

Click to download full resolution via product page

Figure 1: Critical synthesis pathway from 4-methylsalicylic acid to target.

Detailed Experimental Protocols
Step 1: Synthesis of Methyl 2-methoxy-4-
methylbenzoate
Note: This step converts commercially available 4-methylsalicylic acid into the methylated

ester. If the starting material 2-methoxy-4-methylbenzoic acid is purchased, proceed to Step 1B

(Esterification) or Step 2.

Rationale: Simultaneous methylation of the hydroxyl and carboxyl groups using dimethyl

sulfate is efficient and atom-economical.
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Reagents: 4-Methylsalicylic acid (1.0 eq), Dimethyl sulfate (2.5 eq), Potassium Carbonate

(3.0 eq), Acetone (Solvent).

Protocol:

Charge a reactor with 4-methylsalicylic acid and acetone (10 vol).

Add K₂CO₃ (anhydrous) and heat the suspension to reflux.

Add Dimethyl sulfate dropwise over 1 hour. Caution: Highly toxic.

Reflux for 4–6 hours until TLC confirms consumption of starting material.

Workup: Cool to RT, filter off inorganic salts. Concentrate the filtrate. Dissolve residue in

Ethyl Acetate, wash with water and brine. Dry over MgSO₄ and concentrate to yield the

crude ester (typically an oil).

Step 2: Regioselective Bromination (The Critical Step)
Objective: Introduce bromine at C5 with >95% regioselectivity.

Mechanism: Electrophilic Aromatic Substitution (EAS). The solvent choice (Acetic Acid)

moderates the reactivity of bromine, preventing over-bromination.

Parameter Specification Reason

Substrate
Methyl 2-methoxy-4-

methylbenzoate

Ester protects COOH;

improves solubility.

Reagent Bromine (Br₂)
Elemental bromine provides

clean EAS.

Solvent Glacial Acetic Acid (AcOH)
Polar protic solvent stabilizes

the transition state.

Temperature < 25°C
Prevents dibromination or side

reactions.[1]

Protocol:
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Dissolve Methyl 2-methoxy-4-methylbenzoate (10 g, 56 mmol) in Glacial Acetic Acid (70 mL).

Cool the solution to 10–15°C.

Add Bromine (3.0 mL, 60 mmol, 1.07 eq) dropwise via an addition funnel over 30 minutes.

Critical Control: Maintain internal temperature below 25°C. Exotherms can lead to

impurities.

Stir at room temperature (20–25°C) for 2–4 hours.

Monitoring: Check by HPLC/TLC. The starting material spot should disappear.

Quench: Pour the reaction mixture into ice-water (300 mL) containing Sodium Bisulfite (to

neutralize excess Br₂).

Isolation: The product, Methyl 5-bromo-2-methoxy-4-methylbenzoate, typically precipitates

as a solid.[2] Filter, wash with water, and dry.[2][3][4][5]

Yield: ~85–90%.[1][2][3]

Purification: If necessary, recrystallize from Ethanol.

Step 3: Hydrolysis to Final Acid
Objective: Cleave the methyl ester to release the free benzoic acid without debrominating.

Protocol:

Suspend Methyl 5-bromo-2-methoxy-4-methylbenzoate (11.6 g, 45 mmol) in a mixture of

Ethanol (75 mL) and Water (75 mL).

Add Sodium Hydroxide (5.8 g, 145 mmol, ~3.2 eq).

Heat to reflux (approx. 80°C) for 30–60 minutes. The solid should dissolve as the sodium salt

forms.[2]

Workup:
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Distill off the Ethanol (rotary evaporator or distillation).

Dilute the aqueous residue with Water (75 mL).[2]

Cool to 0–5°C in an ice bath.

Acidify to pH ~2 using concentrated Hydrochloric Acid (HCl).[2]

Isolation: The target compound, 5-Bromo-2-methoxy-4-methylbenzoic acid, will precipitate

as a beige/white solid.

Filter the precipitate and wash with cold water (3 x 50 mL).

Dry in a vacuum oven at 50°C.

Data Summary:

Final Yield: ~82% (from ester).[2]

Appearance: Beige to white solid.

Purity: >98% (HPLC).

Critical Process Parameters (CPP) &
Troubleshooting

Issue Root Cause Corrective Action

Low Regioselectivity

(Presence of 3-bromo isomer)

Temperature too high during

Br₂ addition.

strictly control T < 20°C during

addition.

Over-bromination
Excess Bromine used (>1.1

eq).

Titrate Br₂ charge; use

stoichiometry of 1.05 eq.

Incomplete Hydrolysis
Insufficient base or reaction

time.

Ensure reflux is maintained;

check pH > 12 before workup.

Colored Product
Residual Bromine or oxidation

byproducts.

Wash with NaHSO₃ solution

during quench; recrystallize

from EtOH.
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Safety & Handling
Bromine (Br₂): Extremely corrosive and toxic. Causes severe burns. Use only in a fume hood

with proper PPE (face shield, chemical resistant gloves). Have sodium thiosulfate/bisulfite

ready for spills.

Dimethyl Sulfate: (If used in Step 1) Potent alkylating agent and carcinogen. Handle in a

closed system; quench all glassware with ammonium hydroxide.

Hydrolysis: The acidification step is exothermic. Add acid slowly to the sodium salt solution.

References
ChemicalBook.Synthesis of 5-Bromo-2-methoxy-4-methylbenzoic acid. Retrieved from .

Royal Society of Chemistry.Regioselective bromination of activated benzoic acids. Organic &

Biomolecular Chemistry. Retrieved from .

PubChem.2-Methoxy-4-methylbenzoic acid Compound Summary. Retrieved from .

Google Patents.Synthesis process of 2-bromo-5-methoxybenzoic acid (Analogous

chemistry). Patent CN115974678A. Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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